Physicochemical Properties of 2-(Morpholin-4-yl)ethanimidamide Hydrochloride
Physicochemical Properties of 2-(Morpholin-4-yl)ethanimidamide Hydrochloride
The following technical guide provides an in-depth analysis of 2-(Morpholin-4-yl)ethanimidamide hydrochloride , a specialized amidine intermediate used in the synthesis of heterocyclic pharmaceuticals and coordination complexes.
Technical Guide for Research & Development
Executive Summary
2-(Morpholin-4-yl)ethanimidamide hydrochloride (also known as Morpholinoacetamidine HCl ) is a bifunctional building block containing a morpholine ring and a highly basic amidine group.[1] It serves as a critical intermediate in the synthesis of nitrogen-rich heterocycles (e.g., pyrimidines, triazines) and as a bidentate ligand in organometallic chemistry.[1]
This guide details the compound's physicochemical profile, stability characteristics, and synthesis protocols, providing researchers with the data necessary to optimize reaction conditions and ensure analytical rigor.[1]
Chemical Identity & Structural Analysis[1]
The compound consists of a morpholine ring attached via an ethylene linker to an amidine moiety.[1] The hydrochloride salt form is the standard for isolation due to the instability of the free base.[1]
| Attribute | Detail |
| IUPAC Name | 2-(Morpholin-4-yl)ethanimidamide hydrochloride |
| Common Synonyms | Morpholinoacetamidine HCl; 2-Morpholinoacetamidine hydrochloride |
| CAS Number (Free Base) | 14890-25-6 (Note: Salt forms are often referenced by the base CAS in literature) |
| Molecular Formula | C₆H₁₃N₃O[1][2][3] · xHCl (Typically x=1 or 2) |
| Molecular Weight | 143.19 g/mol (Free Base); 179.65 g/mol (Monohydrochloride); 216.11 g/mol (Dihydrochloride) |
| SMILES | C1COCCN1CC(=N)N.Cl |
| Functional Groups | Secondary amine (Morpholine), Amidine (Carboximidamide) |
Structural Visualization
The following diagram illustrates the connectivity and protonation sites of the molecule.[1]
Physicochemical Profile
Solid-State Properties[1]
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Appearance: White to off-white crystalline solid.[1]
-
Hygroscopicity: High .[1] Amidine salts are prone to absorbing atmospheric moisture, which can lead to hydrolysis.[1] Storage in a desiccator is mandatory.[1]
-
Melting Point: Typically >160°C (decomposition) .[1] Exact values vary by salt stoichiometry (mono- vs. dihydrochloride) and purity.[1]
-
Note: Unlike simple acetamidines, the morpholine tail adds steric bulk, potentially lowering the lattice energy compared to acetamidine HCl.[1]
-
Solution Properties
-
Solubility:
-
Acidity (pKa):
-
Amidine Group: Estimated pKa ≈ 11.5 – 12.5 .[1] This group is a strong base and will be protonated at physiological pH.[1]
-
Morpholine Nitrogen: Estimated pKa ≈ 8.3 .[1]
-
Implication: In aqueous solution at neutral pH, the molecule exists as a dication (if dihydrochloride) or a monocation (if monohydrochloride), affecting its partitioning behavior in biological assays.[1]
-
Stability & Reactivity[1]
-
Hydrolysis: The amidine group is susceptible to hydrolysis in aqueous basic solutions or upon prolonged heating in water, converting to 2-morpholinoacetamide and ammonia.[1]
-
Thermal Stability: Stable at room temperature if dry.[1] Decomposes upon melting, releasing ammonia and HCl.[1]
Synthesis Protocol (Pinner Reaction)
The most reliable synthesis route is the Pinner Reaction , converting morpholinoacetonitrile to the imidate ester, followed by ammonolysis.[1]
Reaction Scheme
-
Formation of Imidate: Nitrile + Alcohol + HCl → Imidate Hydrochloride.[1]
-
Ammonolysis: Imidate Hydrochloride + NH₃ → Amidine Hydrochloride.[1]
Detailed Methodology
-
Precursor Preparation: Dissolve morpholinoacetonitrile (1 eq) in anhydrous ethanol (5–10 volumes).
-
Pinner Reaction: Cool the solution to 0°C. Bubble dry HCl gas through the solution until saturation. Stir at 0–5°C for 4–6 hours, then allow to stand at 4°C for 24 hours.
-
Intermediate Isolation: Precipitate the imidate ester hydrochloride by adding dry diethyl ether. Filter the white solid under nitrogen (hygroscopic!).[1]
-
Ammonolysis: Immediately resuspend the imidate salt in ethanolic ammonia (saturated). Stir at room temperature for 12–18 hours.
-
Purification: Evaporate the solvent. Recrystallize the residue from ethanol/ether to obtain the target amidine hydrochloride.[1]
Analytical Characterization
HPLC Method (Reverse Phase)
Due to the polarity of the amidine, standard C18 columns may show poor retention.[1] A polar-embedded column or ion-pairing agent is recommended.[1]
| Parameter | Condition |
| Column | C18 Polar-Embedded (e.g., Waters Atlantis T3), 4.6 x 150 mm, 3 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0% B to 30% B over 15 min (Highly polar compound elutes early) |
| Detection | UV at 210 nm (Low UV absorption; high concentration required) |
| Flow Rate | 1.0 mL/min |
Titration (Assay)
-
Chloride Content: Potentiometric titration with 0.1 N AgNO₃ in water/nitric acid.
-
Amidine Content: Non-aqueous titration with 0.1 N Perchloric Acid in glacial acetic acid is not recommended due to the multiple basic sites.[1] Instead, use HPLC for purity and NMR for identity.[1]
Handling & Safety
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]
-
Storage: Store at -20°C or 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption leads to sticky solids and hydrolysis.[1]
-
PPE: Wear gloves, safety goggles, and use a fume hood to avoid inhalation of dust.[1]
References
-
Feng, S. G., White, P. S., & Templeton, J. L. (1993).[1][4] Synthesis and characterization of rhenium(I) amidine complexes. Organometallics, 12(5), 1765–1774.[1] Link[1]
- Context: Describes the synthesis and use of morpholinoacetamidine as a ligand.
-
Shriner, R. L., & Neumann, F. W. (1944).[1] The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425.[1] Link[1]
-
Context: Foundational text on the Pinner synthesis and stability of amidine salts.[1]
-
-
PubChem. (n.d.).[1] Compound Summary for CAS 14890-25-6. National Library of Medicine.[1] Link
-
Context: General identifiers and database records for the free base.[1]
-
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-morpholinoacetamidine [14890-25-6] | King-Pharm [king-pharm.com]
- 3. TW467902B - Diphenyl heterocycles as potassium channel modulators - Google Patents [patents.google.com]
- 4. From cyclic amines and acetonitrile to amidine zinc( ii ) complexes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03192E [pubs.rsc.org]
